

# Technical Guide: (S)-TCO-PEG2-Maleimide for Bioconjugation

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## Compound of Interest

Compound Name: (S)-TCO-PEG2-Maleimide

Cat. No.: B15138521

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This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of **(S)-TCO-PEG2-Maleimide**, including its suppliers, key technical data, and detailed experimental protocols for its use in bioconjugation.

## Introduction

**(S)-TCO-PEG2-Maleimide** is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This reagent incorporates two key reactive moieties: a trans-cyclooctene (TCO) group and a maleimide group, connected by a two-unit polyethylene glycol (PEG) spacer.

The maleimide group allows for the covalent attachment to molecules containing free sulfhydryl groups (thiols), such as cysteine residues in proteins and peptides. The TCO group participates in a highly efficient and bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-containing molecule. The PEG spacer enhances solubility and reduces steric hindrance during conjugation.

## Suppliers and Catalog Information

Several suppliers offer **(S)-TCO-PEG2-Maleimide** and related compounds. The following table summarizes the available information.

Supplier	Product Name	Catalog Number	Notes
MedchemExpress	(S)-TCO-PEG2-Maleimide	HY-157008	Primary supplier of the (S)-isomer.[1]
Immunomart	(S)-TCO-PEG2-Maleimide	HY-157008	Appears to be a distributor for MedchemExpress.[2]
BroadPharm	TCO-PEG-Maleimide	Varies	Offers various TCO-PEG-Maleimide linkers, but does not specify the (S)-isomer for the PEG2 variant.[3]
Nanocs	TCO PEG Maleimide	Varies	Provides a range of TCO-PEG-Maleimide products with different PEG lengths; the stereochemistry is not specified.
AxisPharm	TCO-PEG-Maleimide	Varies	Lists various TCO-PEG-Maleimide linkers.[4]
SiChem	TCO*-PEG2-Maleimide	Varies	Offers a selection of TCO-containing linkers.[5]

## Technical Data

The following table summarizes the key quantitative data for **(S)-TCO-PEG2-Maleimide**.

Property	Value	Source
Molecular Weight	451.51 g/mol	MedchemExpress[1], Immunomart[2]
Molecular Formula	C22H33N3O7	MedchemExpress[1]
Solubility	10 mM in DMSO	Immunomart[2]
Purity	>95% (typical for similar products)	General observation from suppliers of related compounds.
Storage	Store at -20°C, desiccated.	General recommendation for TCO and maleimide-containing reagents.

## Experimental Protocols

This section provides detailed methodologies for the two primary reactions involving **(S)-TCO-PEG2-Maleimide**: maleimide-thiol conjugation and TCO-tetrazine click chemistry.

### Protocol for Maleimide-Thiol Conjugation

This protocol describes the labeling of a thiol-containing protein with **(S)-TCO-PEG2-Maleimide**.

Materials:

- Thiol-containing protein (e.g., antibody, peptide)
- (S)-TCO-PEG2-Maleimide**
- Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 6.5-7.5.
- Reducing agent (optional, e.g., TCEP)
- DMSO or DMF
- Desalting column

#### Procedure:

- Protein Preparation:
  - If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP. Follow the manufacturer's protocol for the specific reducing agent.
  - Buffer exchange the protein into the reaction buffer. The protein concentration should typically be in the range of 1-10 mg/mL.
- Reagent Preparation:
  - Immediately before use, prepare a stock solution of **(S)-TCO-PEG2-Maleimide** in DMSO or DMF at a concentration of 1-10 mM.
- Conjugation Reaction:
  - Add a 10- to 20-fold molar excess of the **(S)-TCO-PEG2-Maleimide** solution to the protein solution.
  - Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring or rotation.
- Purification:
  - Remove the excess, unreacted **(S)-TCO-PEG2-Maleimide** using a desalting column or dialysis.

## Protocol for TCO-Tetrazine Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition

This protocol outlines the conjugation of the TCO-labeled protein (from section 4.1) to a tetrazine-labeled molecule.

#### Materials:

- TCO-labeled protein

- Tetrazine-labeled molecule
- Reaction Buffer: PBS or other compatible buffer at physiological pH.

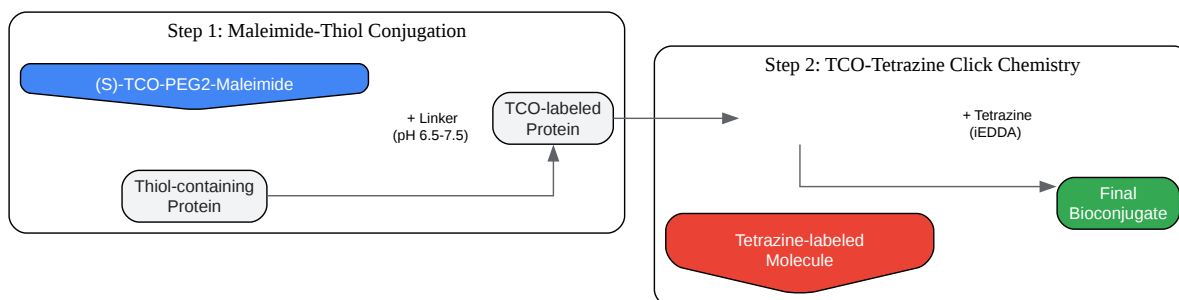
Procedure:

- Reaction Setup:
  - Combine the TCO-labeled protein and the tetrazine-labeled molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the tetrazine-labeled molecule is often recommended.
- Conjugation Reaction:
  - Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically rapid.
- Purification (Optional):
  - If necessary, the final conjugate can be purified from any remaining unreacted components using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

## Mandatory Visualizations

### Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for a two-step bioconjugation using **(S)-TCO-PEG2-Maleimide**.

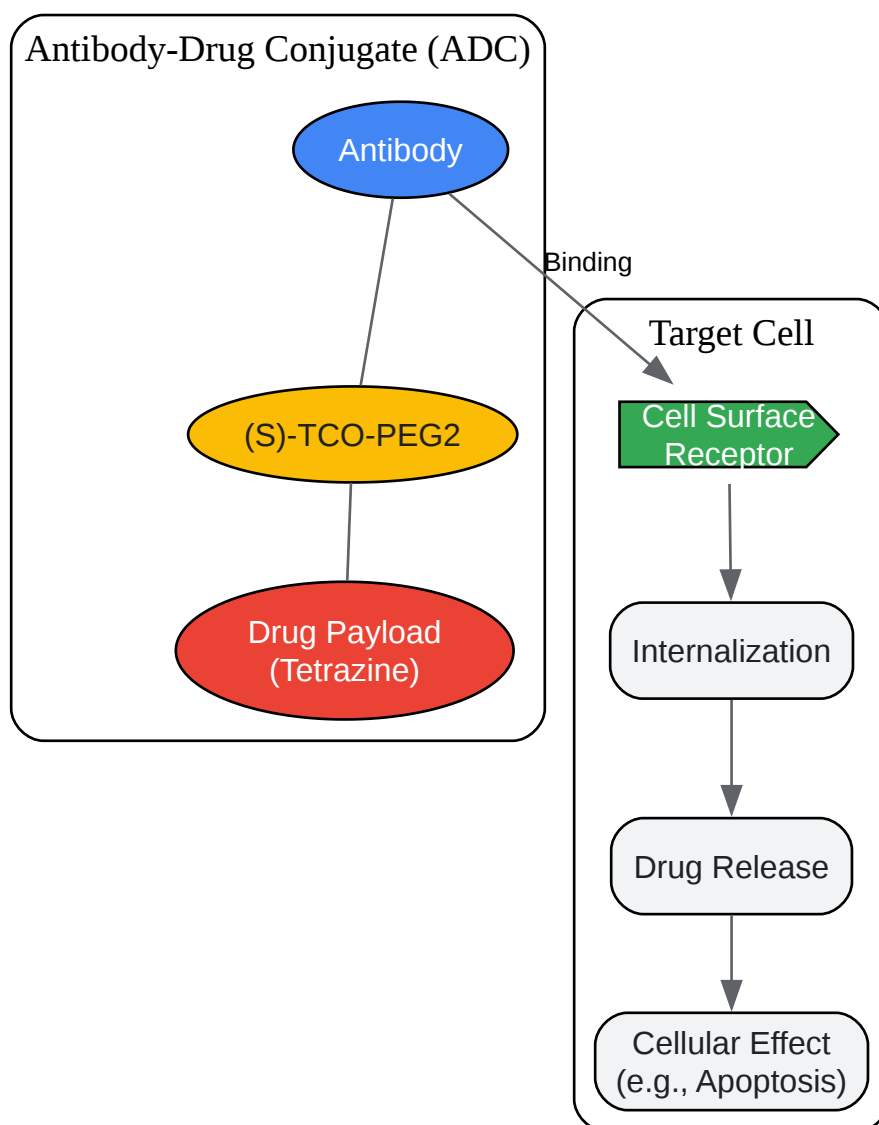


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Caption: Experimental workflow for bioconjugation.

## Signaling Pathway Conceptual Diagram

The following diagram illustrates the conceptual signaling pathway of a targeted drug delivery system created using this technology.



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Caption: Targeted drug delivery signaling pathway.

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## References

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